molecular formula C17H21N5S B5797149 N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5797149
M. Wt: 327.4 g/mol
InChI Key: LOGMEXMKSKWCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylphenyl group, a pyrimidinyl group, and a tetrahydropyrazinecarbothioamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylamine with 2-chloropyrimidine under basic conditions to form an intermediate, which is then reacted with tetrahydropyrazinecarbothioamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-DIMETHYLPHENYL)-4-(2-PYRIMIDINYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE shares structural similarities with other compounds such as:

      This compound analogs: Compounds with slight modifications in the pyrimidinyl or pyrazinecarbothioamide moieties.

      Other pyrimidinyl derivatives: Compounds containing the pyrimidinyl group but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-13-4-5-15(12-14(13)2)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGMEXMKSKWCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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